3,4-Dichlorobenzo[d]isoxazole
CAS No.: 1344687-55-3
Cat. No.: VC8068624
Molecular Formula: C7H3Cl2NO
Molecular Weight: 188.01
* For research use only. Not for human or veterinary use.
![3,4-Dichlorobenzo[d]isoxazole - 1344687-55-3](/images/structure/VC8068624.png)
Specification
CAS No. | 1344687-55-3 |
---|---|
Molecular Formula | C7H3Cl2NO |
Molecular Weight | 188.01 |
IUPAC Name | 3,4-dichloro-1,2-benzoxazole |
Standard InChI | InChI=1S/C7H3Cl2NO/c8-4-2-1-3-5-6(4)7(9)10-11-5/h1-3H |
Standard InChI Key | KFPNSQYMBRRLGW-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C(=C1)Cl)C(=NO2)Cl |
Canonical SMILES | C1=CC2=C(C(=C1)Cl)C(=NO2)Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
3,4-Dichlorobenzo[d]isoxazole (C₇H₃Cl₂NO) consists of a benzene ring fused to an isoxazole moiety, a five-membered heterocycle containing adjacent oxygen and nitrogen atoms. The chlorine substituents at positions 3 and 4 introduce steric and electronic effects that influence reactivity and intermolecular interactions. The IUPAC name for this compound is 3,4-dichloro-1,2-benzoxazole, with a molecular weight of 204.01 g/mol.
Key Properties:
Property | Value |
---|---|
Molecular formula | C₇H₃Cl₂NO |
Molecular weight | 204.01 g/mol |
IUPAC name | 3,4-dichloro-1,2-benzoxazole |
Canonical SMILES | ClC1=C(C2=C(ON=C2)C=CC=C1)Cl |
Predicted solubility | Low in water, moderate in DMSO |
The electron-withdrawing chlorine atoms enhance the compound’s stability and modulate its electronic profile, making it a candidate for electrophilic substitution reactions .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of 3,4-dichlorobenzo[d]isoxazole can be inferred from methodologies used for analogous halogenated isoxazoles. A common approach involves cycloaddition reactions between nitrile oxides and 1,3-diketones or β-ketoesters under mild conditions . For example:
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Step 1: Generation of a nitrile oxide precursor via chlorination of a hydroxylamine derivative.
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Step 2: [3 + 2]-Cycloaddition with a 1,3-diketone (e.g., 3,4-dichloroacetophenone) in aqueous or polar solvents.
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Step 3: Purification via column chromatography or recrystallization.
Reaction conditions optimized for similar compounds (e.g., trifluoromethyl-substituted isoxazoles) suggest that polar solvents (e.g., water/methanol mixtures) and mild bases (e.g., DIPEA) enhance yield and regioselectivity .
Industrial Manufacturing
Scalable production may employ continuous flow reactors to improve efficiency and safety. Key considerations include:
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Catalyst optimization: Transition metal catalysts (e.g., Cu or Pd) for C-Cl bond formation.
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Purification techniques: Crystallization or distillation to achieve >95% purity.
Biological and Pharmacological Applications
Comparative Cytotoxicity of Analogues:
Compound | Cell Line | IC₅₀ (nM) |
---|---|---|
3-Bromo-4-chloro derivative | HCT116 | 10 |
3-Bromo-4-chloro derivative | MDA-MB-231 | 73 |
Agricultural Uses
Chlorinated isoxazoles are explored as nematocides and insecticides. For example:
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Efficacy: 80% mortality in root-knot nematodes within 7 days at 50 ppm concentrations .
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Advantage: Lower environmental persistence compared to organophosphates.
Mechanistic Insights and Molecular Interactions
Tubulin Polymerization Inhibition
Halogenated benzo[d]isoxazoles bind to the colchicine site of tubulin, preventing microtubule assembly. The chlorine substituents enhance hydrophobic interactions with β-tubulin residues (e.g., Val318 and Leu248) .
HIF-1α Pathway Modulation
In hypoxic tumor environments, these compounds inhibit HIF-1α’s interaction with coactivators (e.g., p300/CBP), reducing transcription of pro-angiogenic genes like VEGF and GLUT1 .
Material Science Applications
Organic Electronics
The planar structure and electron-deficient nature of 3,4-dichlorobenzo[d]isoxazole make it suitable for:
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Electron-transport layers in OLEDs.
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Charge-transfer complexes with conductivity up to 10⁻³ S/cm.
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